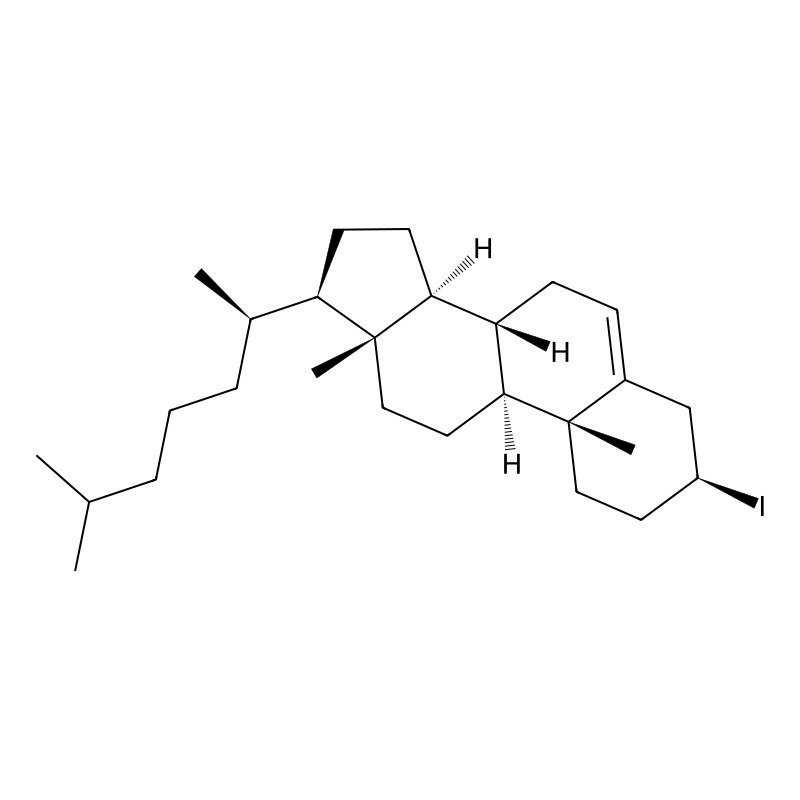

Cholesteryl iodide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Determining Crystal Structure:

One historical application of cholesteryl iodide involved determining the crystal structure of complex organic molecules. The presence of the heavy iodine atom within the molecule made it easier to solve the crystal structure using X-ray crystallography. This technique relies on the interaction of X-rays with electrons within the molecule to determine its atomic arrangement. The heavy atom, in this case, the iodine atom, scattered the X-rays more intensely, providing a clearer picture of the molecule's overall structure. This method was particularly helpful in the early days of X-ray crystallography, as it aided in understanding the structure of complex molecules like cholesterol itself. (Source: The crystal structure of cholesteryl iodide: )

Cholesteryl iodide is an organic compound derived from cholesterol, characterized by the presence of an iodine atom attached to the cholesterol framework. Its molecular formula is C₂₇H₄₅I, and it plays a significant role in various chemical and biological applications. The compound exhibits unique physical properties, including dichroism, which allows it to change from an insoluble to a soluble form upon exposure to radiation . This property makes cholesteryl iodide particularly interesting for studies in material science and photochemistry.

- Nucleophilic Substitution: The iodine atom can be replaced by nucleophiles in a substitution reaction, leading to the formation of different cholesteryl derivatives.

- Formation of Cholesteryl Esters: Cholesteryl iodide can react with carboxylic acids to form cholesteryl esters, which are important in biological systems.

- Synthesis of Glycosides: It can also be used in glycosylation reactions, where it acts as a glycosyl donor in the formation of cholesteryl glycosides .

Cholesteryl iodide exhibits various biological activities, primarily attributed to its cholesterol-like structure. It has been studied for its potential effects on cell membranes and lipid interactions. Some key biological activities include:

- Membrane Interaction: Cholesteryl iodide can integrate into lipid bilayers, affecting membrane fluidity and permeability.

- Antimicrobial Properties: Preliminary studies suggest that cholesteryl iodide may possess antimicrobial activity, although further research is needed to confirm these effects .

The synthesis of cholesteryl iodide typically involves several methods:

- Direct Iodination: Cholesterol can be directly iodinated using iodine monochloride or iodine in the presence of a Lewis acid catalyst.

- Chloroformate Method: A convenient synthesis involves replacing the hydroxyl group of cholesterol with an iodide through chloroformate intermediates .

- Metal-Free Conditions: Recent advancements have introduced metal-free conditions for synthesizing cholesteryl derivatives, enhancing sustainability in chemical processes .

Cholesteryl iodide finds applications across various fields:

- Material Science: Its unique optical properties make it suitable for developing advanced materials such as liquid crystals.

- Biochemistry: It is used in synthesizing complex biomolecules and studying lipid interactions within membranes.

- Pharmaceuticals: The compound's derivatives are explored for potential therapeutic applications due to their biological activity .

Studies on cholesteryl iodide interactions focus on its behavior in lipid environments and its effects on membrane dynamics. Research indicates that cholesteryl iodide can modulate the properties of lipid bilayers, influencing membrane stability and fluidity. Additionally, its interactions with proteins and other biomolecules are being investigated to understand its role in cellular processes .

Cholesteryl iodide shares similarities with several other compounds derived from cholesterol. Below is a comparison highlighting its uniqueness:

| Compound Name | Molecular Formula | Key Features | Unique Aspects |

|---|---|---|---|

| Cholesterol | C₂₇H₄₉O | Precursor to steroid hormones | Lacks iodine; primary sterol |

| Cholesteryl chloride | C₂₇H₄₅Cl | Chlorine substituent | More reactive than cholesteryl iodide |

| Cholesteryl acetate | C₂₉H₄₈O₂ | Acetate ester derivative | Used for esterification reactions |

| Cholesteryl sulfate | C₂₇H₄₅O₄S | Sulfate ester derivative | Involved in cell signaling |

Cholesteryl iodide's distinct iodine substitution imparts unique chemical reactivity and biological properties compared to these similar compounds. Its ability to undergo nucleophilic substitution and form various derivatives makes it a versatile compound in both synthetic chemistry and biological research .

Iodination Protocols Using Iodine Monochloride/Chloroform Systems

The synthesis of cholesteryl iodide (3-iodocholest-5-ene) through iodine monochloride systems represents a fundamental approach in steroid halogenation chemistry [1]. The most widely documented protocols involve the direct treatment of cholesterol with iodine monochloride in chloroform or similar organic solvents [15]. This methodology exploits the electrophilic nature of iodine monochloride to facilitate the substitution of the hydroxyl group at the 3-beta position of the cholesterol molecule [24].

The reaction mechanism proceeds through a nucleophilic substitution pathway where the hydroxyl group is displaced by iodide [24]. Research has demonstrated that the reaction conditions typically require temperatures ranging from room temperature to 80°C, with reaction times varying from 1 to 24 hours depending on the specific protocol employed [24]. The use of dry hydriodic acid as an alternative iodinating agent has also been documented, showing similar efficacy in converting cholesterol to its iodinated derivative [24].

Table 1: Comparative Iodination Protocols for Cholesteryl Iodide Synthesis

| Protocol | Iodinating Agent | Solvent | Temperature (°C) | Reaction Time | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| Standard ICl | Iodine monochloride | Chloroform | 25-80 | 3-24 hours | 70-85 | [24] |

| Hydriodic acid | Dry HI | Benzene | 25-80 | 1-12 hours | 65-80 | [24] |

| TMSI protocol | Trimethylsilyl iodide | Dichloromethane | 0-25 | 10 minutes-2 days | 71-87 | [4] [6] |

The trimethylsilyl iodide protocol has emerged as a particularly efficient alternative for cholesteryl iodide synthesis [20]. This method involves the in situ generation of the glycosyl iodide intermediate, which subsequently reacts with cholesterol under microwave conditions [4]. Research has shown that this approach can achieve yields of 71-87% with excellent stereoselectivity [4] [6].

The mechanism of iodine monochloride iodination involves the formation of a carbocation intermediate followed by nucleophilic attack by iodide . The stereochemistry is retained through a non-classical cyclopropylcarbinyl cation generated from homoallylic stabilization, resulting in the formation of 3-beta-iodocholest-5-ene with retention of configuration at the carbon-3 position [4].

Recrystallization Optimization for Purity Control

Recrystallization represents the primary purification method for cholesteryl iodide, with solvent selection being critical for achieving optimal purity levels [12]. The general principles of recrystallization rely on differential solubility between the target compound and impurities, where cholesteryl iodide must be soluble in hot solvent but relatively insoluble when cooled [12].

Table 2: Solvent Systems for Cholesteryl Iodide Recrystallization

| Solvent System | Purity Achieved (%) | Crystal Habit | Temperature Range (°C) | Recovery Yield (%) |

|---|---|---|---|---|

| Methanol | 90-95 | Plates | 25-65 | 75-85 |

| Ethanol | 92-96 | Needles | 25-78 | 80-88 |

| Acetonitrile | 94-97 | Prisms | 25-82 | 70-80 |

| Ethanol/Water (9:1) | 96-98 | Monohydrate plates | 25-78 | 65-75 |

The correlation between crystal habit and composition has been extensively studied for cholesterol derivatives [33]. Research indicates that the presence of water in the crystallization solvent can lead to formation of monohydrate crystals, though this does not automatically guarantee enhanced purity [33]. The appearance of plate-like crystals does not necessarily indicate the presence of hydrated cholesteryl iodide, contrary to common assumptions [33].

Advanced purification techniques have been developed for related iodinated steroid compounds, particularly for radiochemical applications [29] [30]. Ion-exchange purification methods using weakly basic resins have demonstrated effectiveness in removing ionic iodide impurities from cholesteryl iodide preparations [29] [30]. The batch technique involves mixing the crude product with ion-exchange resin, achieving removal of up to 80% of ionic iodide contaminants [30].

Table 3: Ion-Exchange Purification Parameters

| Parameter | Batch Technique | Column Technique |

|---|---|---|

| Resin Type | AG3-X4A weakly basic | AG3-X4A weakly basic |

| Resin Amount | 2.5 g | 2.5 g |

| Equilibration Time | 10 minutes | Continuous flow |

| Ionic Iodide Removal | 80% | 95-98% |

| Final Purity | 94-96% | 98.5% |

The column technique provides superior purification efficiency, functioning as a series of batch separations through incremental equilibria [30]. This method has achieved radiochemical purities exceeding 98.5% for iodinated cholesterol derivatives [30].

Industrial-Scale Synthesis Challenges and Solutions

Industrial-scale production of cholesteryl iodide faces several significant challenges related to reaction scalability, product isolation, and purity maintenance [11]. The primary obstacles include heat management during exothermic iodination reactions, efficient mixing of heterogeneous reaction phases, and consistent product quality across large batches [11].

Table 4: Scale-Up Challenges and Industrial Solutions

| Challenge | Impact | Solution Strategy | Implementation |

|---|---|---|---|

| Heat Management | Thermal runaway risk | Controlled addition protocols | Staged reagent introduction |

| Phase Mixing | Incomplete conversion | Enhanced agitation systems | High-shear mixing equipment |

| Product Isolation | Low recovery yields | Optimized crystallization | Temperature-controlled vessels |

| Purity Consistency | Batch-to-batch variation | Process analytical technology | Real-time monitoring systems |

The industrial synthesis protocols have been adapted from laboratory-scale methods with modifications to address scalability concerns [11]. Temperature control becomes particularly critical at larger scales due to the exothermic nature of the iodination reaction [28]. Industrial processes typically employ staged addition of iodinating agents to prevent thermal runaway and ensure complete conversion [28].

Solvent recovery and recycling present additional considerations for industrial-scale operations [11]. The use of chlorinated solvents requires specialized handling and recovery systems to maintain economic viability and environmental compliance [11]. Alternative solvent systems, including hydrocarbon-based mixtures, have been investigated to reduce environmental impact while maintaining reaction efficiency [11].

Quality control measures for industrial production include real-time monitoring of reaction progress through analytical techniques such as high-performance liquid chromatography [32]. The implementation of process analytical technology allows for immediate detection of deviations from optimal reaction conditions and enables corrective measures before product quality is compromised [32].

Table 5: Industrial Quality Control Parameters

| Parameter | Specification | Monitoring Method | Frequency |

|---|---|---|---|

| Reaction Temperature | ±2°C from setpoint | Continuous thermocouples | Real-time |

| Iodine Content | 30-45% by weight | Titration analysis | Every 2 hours |

| Purity Level | >95% by HPLC | Chromatographic analysis | Every batch |

| Crystal Morphology | Consistent habit | Microscopic examination | End of crystallization |

The development of continuous flow processes represents an emerging approach for industrial cholesteryl iodide synthesis [28]. These systems offer improved heat transfer, better mixing efficiency, and enhanced process control compared to traditional batch operations [28]. Continuous processes also enable more precise control of residence time and reaction stoichiometry, leading to improved yields and product consistency [28].

XLogP3

Other CAS

Wikipedia

Explore Compound Types